molecular formula C8H7NO2 B3356828 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- CAS No. 6929-65-3

1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-

Cat. No.: B3356828
CAS No.: 6929-65-3
M. Wt: 149.15 g/mol
InChI Key: DGEVLCWYWVEVAC-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- is a chemical compound with the molecular formula C8H7NO2 It is a derivative of isoindoline, characterized by the presence of a hydroxyl group at the 2-position and a carbonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with amines, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoindolones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, facilitating various biochemical processes. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating the activity of the enzyme .

Comparison with Similar Compounds

    Isoindolin-1-one: Lacks the hydroxyl group at the 2-position.

    Phthalimide: Contains a similar isoindoline core but with different substituents.

    Indole Derivatives: Share a similar heterocyclic structure but differ in functional groups and reactivity.

Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy- is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-7-4-2-1-3-6(7)5-9(8)11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEVLCWYWVEVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343615
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-65-3
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Reactant of Route 2
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Reactant of Route 3
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Reactant of Route 4
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Reactant of Route 5
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Reactant of Route 6
1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-

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